

# Application Note: Calculating the Degree of Labeling for ATTO 610 NHS-Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ATTO 610 NHS-ester** is a fluorescent dye belonging to a new generation of labels designed for life science applications, including the labeling of proteins, DNA, and RNA.<sup>[1][2][3]</sup> This amine-reactive dye is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.<sup>[1][2][3]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amino groups, such as the  $\epsilon$ -amino group of lysine residues in proteins, to form a stable amide bond.<sup>[4][5]</sup> The reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0.<sup>[6][7]</sup> Accurately determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is crucial for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled conjugates.<sup>[8][9][10]</sup>

## Key Properties of ATTO 610 NHS-Ester

A summary of the essential quantitative data for **ATTO 610 NHS-ester** is provided in the table below. This information is critical for performing the labeling reaction and calculating the DOL.

Parameter	Value	Reference
Molecular Weight (MW)	588.05 g/mol	
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][3][11]
Maximum Absorption Wavelength ( $\lambda_{\text{abs}}$ )	616 nm	[1][3][11]
Maximum Emission Wavelength ( $\lambda_{\text{fl}}$ )	633 nm	[1][3][11]
Correction Factor at 280 nm (CF280)	0.06	[1][3][11]

## Experimental Protocols

This protocol provides a general procedure for labeling proteins with **ATTO 610 NHS-ester**. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

### Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- ATTO 610 NHS-ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- 1X Phosphate-Buffered Saline (PBS)

### Procedure:

- Prepare the Protein Solution:

- Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[\[1\]](#)[\[12\]](#)
- Ensure the protein solution is free of any amine-containing substances like Tris or glycine.  
[\[1\]](#) If necessary, dialyze the protein against PBS.
- Prepare the Dye Stock Solution:
  - Allow the vial of **ATTO 610 NHS-ester** to warm to room temperature before opening to prevent moisture condensation.[\[2\]](#)
  - Immediately before use, dissolve the **ATTO 610 NHS-ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[\[1\]](#)[\[4\]](#) Vortex briefly to ensure the dye is fully dissolved.
- Perform the Labeling Reaction:
  - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. For antibodies, a starting molar ratio of 8:1 to 15:1 (dye:protein) is often recommended.[\[1\]](#)[\[5\]](#)
  - While gently stirring, add the dye stock solution dropwise to the protein solution.
  - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.  
[\[1\]](#)
- Purify the Conjugate:
  - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.[\[1\]](#)
  - Collect the fractions. The first colored band to elute is typically the labeled protein.

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the  $\lambda_{\text{max}}$  of the dye (616 nm for ATTO 610).

#### Materials:

- Purified protein-dye conjugate

- Spectrophotometer
- Cuvettes with a 1 cm path length

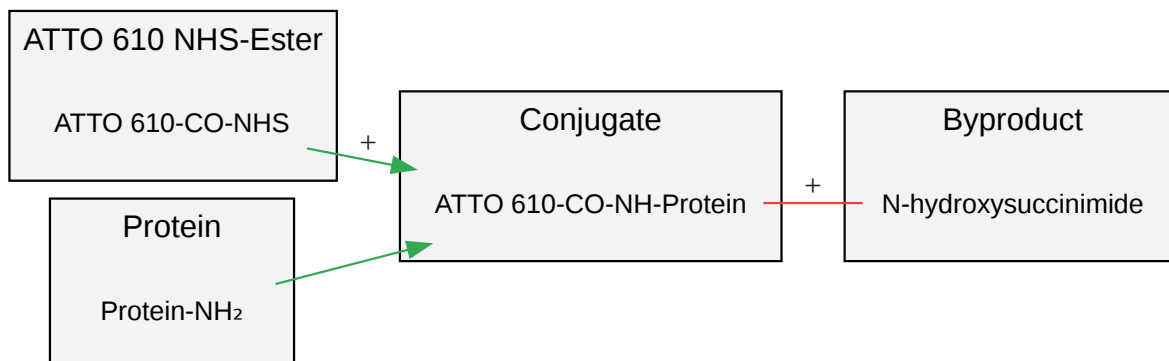
Procedure:

- Measure Absorbance:
  - Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and 616 nm (A<sub>max</sub>).
  - If the absorbance is greater than 2.0, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in the calculations.[\[13\]](#)
- Calculate the Molar Concentration of the Dye:
  - $[Dye] (M) = A_{max} / (\epsilon_{max} * \text{path length})$
  - Where:
    - A<sub>max</sub> is the absorbance at 616 nm.
    - $\epsilon_{max}$  is the molar extinction coefficient of ATTO 610 (150,000 M<sup>-1</sup>cm<sup>-1</sup>).
    - path length is typically 1 cm.
- Calculate the Molar Concentration of the Protein:
  - First, correct the absorbance at 280 nm for the contribution of the dye:
    - $\text{Corrected } A_{280} = A_{280} - (A_{max} * CF_{280})$
    - Where CF<sub>280</sub> for ATTO 610 is 0.06.
  - Then, calculate the protein concentration:
    - $[Protein] (M) = \text{Corrected } A_{280} / (\epsilon_{protein} * \text{path length})$
    - Where  $\epsilon_{protein}$  is the molar extinction coefficient of your specific protein at 280 nm.

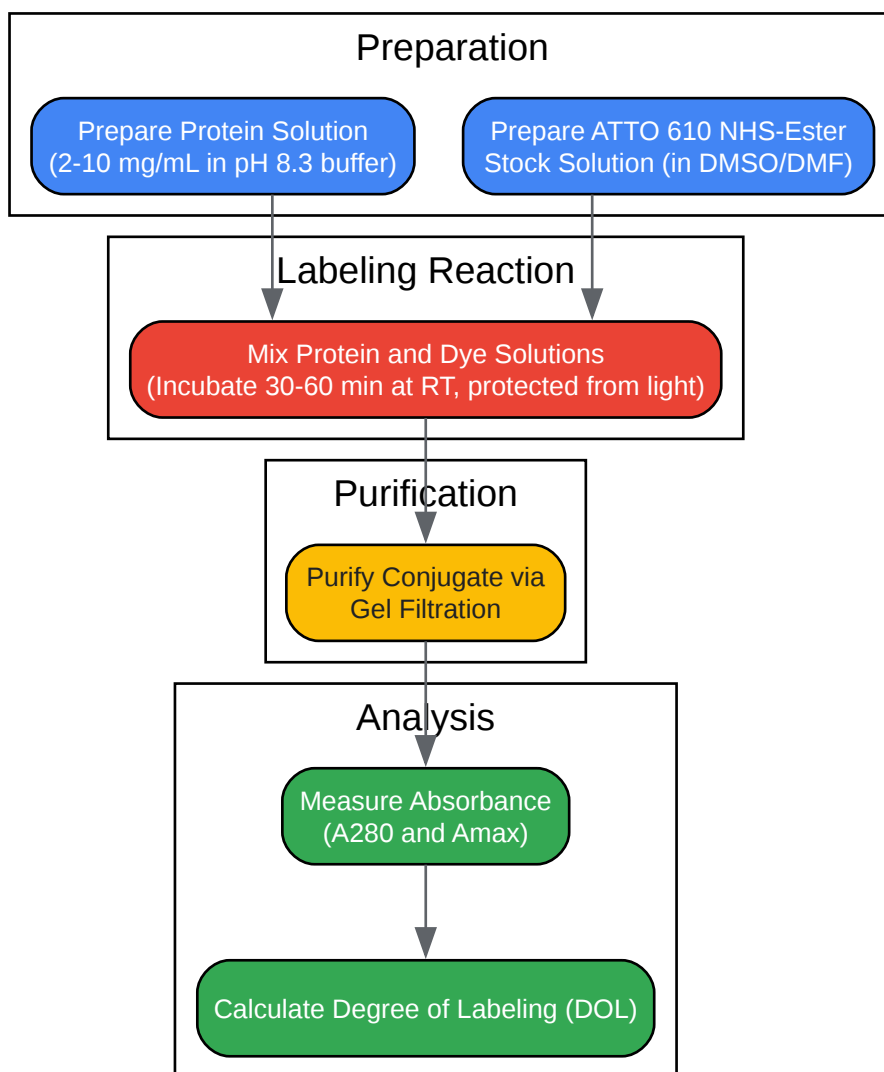
- Calculate the Degree of Labeling (DOL):
  - $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

## Visualizations

## Chemical Reaction of ATTO 610 NHS-Ester with a Primary Amine



## Experimental Workflow for Labeling and DOL Calculation



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